![molecular formula C14H11FO B7860200 4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860200.png)
4-Fluoro-2'-methyl-[1,1'-biphenyl]-3-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position, a methyl group at the 2’-position, and an aldehyde group at the 3-position of the biphenyl structure. Biphenyl derivatives are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki-Miyaura cross-coupling reaction between a halogenated benzene derivative and a boronic acid derivative. For example, 4-fluorobromobenzene can be coupled with 2-methylphenylboronic acid in the presence of a palladium catalyst and a base.
Introduction of the Aldehyde Group: The aldehyde group can be introduced through a formylation reaction. One common method is the Vilsmeier-Haack reaction, where the biphenyl derivative is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to form the aldehyde group at the desired position.
Industrial Production Methods
Industrial production of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions. For example, treatment with a nucleophile like sodium methoxide (NaOCH3) can replace the fluorine atom with a methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)
Reduction: NaBH4, LiAlH4, ethanol
Substitution: NaOCH3, DMSO (dimethyl sulfoxide), heat
Major Products
Oxidation: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carboxylic acid
Reduction: 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-methanol
Substitution: 4-Methoxy-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde
科学研究应用
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the development of new synthetic methodologies.
Biology: The compound can be used as a probe to study biological processes involving aldehyde-containing molecules.
Industry: The compound can be used in the production of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.
作用机制
The mechanism of action of 4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects. The biphenyl core provides structural rigidity and can facilitate interactions with hydrophobic regions of target molecules.
相似化合物的比较
Similar Compounds
4-Fluoro-2-methylphenol: Similar structure but with a hydroxyl group instead of an aldehyde group.
2-(2-Fluoro-[1,1’-biphenyl]-4-yl)-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A biphenyl derivative with additional functional groups, used in medicinal chemistry.
Flurbiprofen: A nonsteroidal anti-inflammatory drug (NSAID) with a similar biphenyl structure but different functional groups.
Uniqueness
4-Fluoro-2’-methyl-[1,1’-biphenyl]-3-carbaldehyde is unique due to the combination of its fluorine, methyl, and aldehyde substituents on the biphenyl core. This specific arrangement of functional groups imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
属性
IUPAC Name |
2-fluoro-5-(2-methylphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-4-2-3-5-13(10)11-6-7-14(15)12(8-11)9-16/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVFGZZQAQGSAAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=C(C=C2)F)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
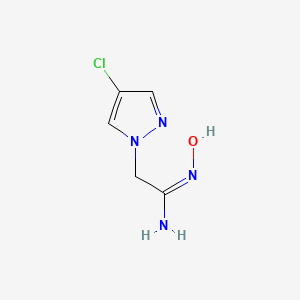
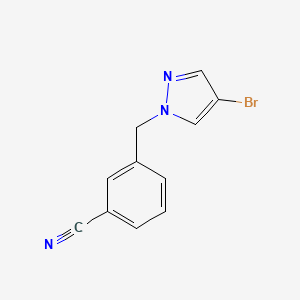
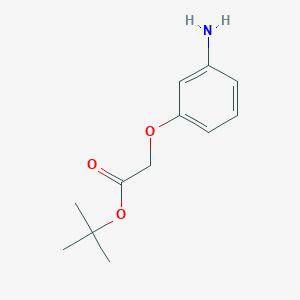
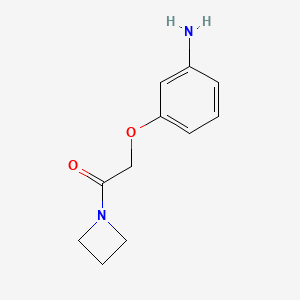
![3-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]methoxy}aniline](/img/structure/B7860137.png)
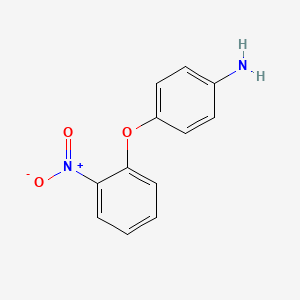
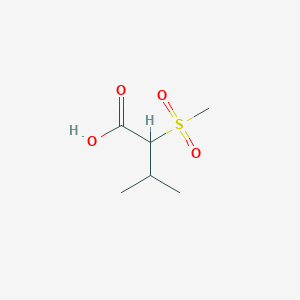
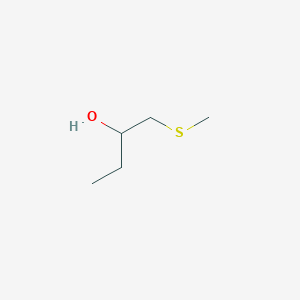
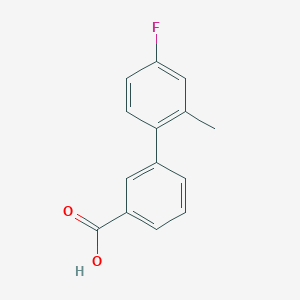
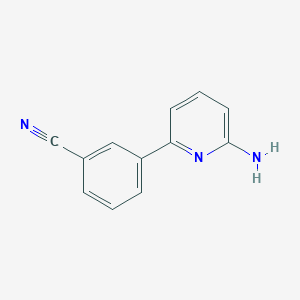
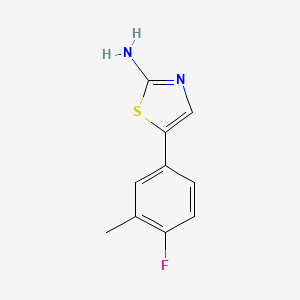
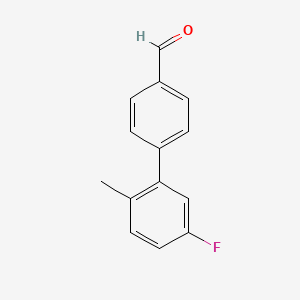
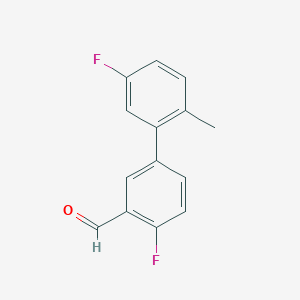
![4-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B7860221.png)
